2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride
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Overview
Description
2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride is a heterocyclic organic compound that features a pyrimidine ring substituted with chloromethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride typically involves the chloromethylation of 4,6-dimethylpyrimidine. One common method includes the reaction of 4,6-dimethylpyrimidine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 2-methyl-4,6-dimethylpyrimidine.
Scientific Research Applications
2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in various biochemical assays.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The chloromethyl group allows for covalent binding to target proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride
- 2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride
- 2-(Chloromethyl)-4,6-dimethylpyrimidine
Uniqueness
2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various synthetic applications .
Properties
Molecular Formula |
C7H10Cl2N2 |
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Molecular Weight |
193.07 g/mol |
IUPAC Name |
2-(chloromethyl)-4,6-dimethylpyrimidine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-3-6(2)10-7(4-8)9-5;/h3H,4H2,1-2H3;1H |
InChI Key |
IYTCDXJDSCNULK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CCl)C.Cl |
Origin of Product |
United States |
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